

# Peer-reviewed studies validating the use of Lipid 88

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of Lipid 88 for mRNA Delivery in Preclinical Research

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of a lipid nanoparticle (LNP) delivery system is critical to ensure potent and safe delivery of the mRNA cargo. This guide provides a comparative analysis of the novel ionizable lipid, **Lipid 88**, against other frequently used or newly developed lipids, based on data from peer-reviewed studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed selection of lipids for their specific research applications.

# Performance Comparison of Ionizable Lipids

The efficacy of an ionizable lipid is determined by its ability to efficiently encapsulate mRNA, facilitate cellular uptake, and enable endosomal escape to release the mRNA into the cytoplasm. The following tables summarize the quantitative performance of **Lipid 88** in comparison to other lipids in preclinical models.

# **In Vivo Luciferase Expression**

Luciferase reporter gene expression is a common method to quantify the in vivo delivery efficiency of mRNA LNPs.

Table 1: Comparison of In Vivo Luciferase Expression in Liver



| lonizable<br>Lipid  | Animal<br>Model | Administr<br>ation<br>Route | mRNA<br>Dose     | Time<br>Point | Liver Luciferas e Expressi on (Total Radiance | Referenc<br>e |
|---------------------|-----------------|-----------------------------|------------------|---------------|-----------------------------------------------|---------------|
| Lipid 88<br>(L88)   | Mouse           | Intravenou<br>s (IV)        | Not<br>Specified | 6 hours       | ~1.5 x 10 <sup>8</sup> p/s                    | [1]           |
| Lipid 10<br>(L10)   | Mouse           | Intravenou<br>s (IV)        | Not<br>Specified | 6 hours       | ~0.5 x 10 <sup>8</sup><br>p/s                 | [1]           |
| 306-O12B            | Mouse           | Intravenou<br>s (IV)        | Not<br>Specified | 6 hours       | ~0.25 x 10 <sup>8</sup> p/s                   | [1]           |
| Lipid 88<br>(LNP88) | Mouse           | Intramuscu<br>lar (IM)      | 5 μg             | 6 hours       | Significantl<br>y higher<br>than ALC-<br>0315 | [2][3]        |
| ALC-0315            | Mouse           | Intramuscu<br>lar (IM)      | 5 μg             | 6 hours       | Lower than<br>LNP88                           | [2][3]        |

Table 2: Comparison of In Vivo Luciferase Expression in Lymph Nodes

| lonizable<br>Lipid  | Animal<br>Model | Administr<br>ation<br>Route | mRNA<br>Dose | Time<br>Point    | Lymph<br>Node<br>Luciferas<br>e<br>Expressi<br>on | Referenc<br>e |
|---------------------|-----------------|-----------------------------|--------------|------------------|---------------------------------------------------|---------------|
| Lipid 88<br>(LNP88) | Mouse           | Intramuscu<br>Iar (IM)      | 5 μg         | Not<br>Specified | Similar to<br>ALC-0315                            | [2][3]        |
| ALC-0315            | Mouse           | Intramuscu<br>Iar (IM)      | 5 μg         | Not<br>Specified | Similar to<br>LNP88                               | [2][3]        |



## **Gene Editing Efficiency**

The delivery of mRNA encoding for gene-editing machinery, such as base editors, is a key application for LNPs.

Table 3: Comparison of In Vivo Base Editing Efficiency in Liver

| lonizable<br>Lipid | Target<br>Gene | sgRNA            | Animal<br>Model | Administr<br>ation<br>Route | Total<br>Editing<br>Efficiency | Referenc<br>e |
|--------------------|----------------|------------------|-----------------|-----------------------------|--------------------------------|---------------|
| Lipid 88<br>(L88)  | Angptl3        | sgAngptl3_<br>SA | Mouse           | Intravenou<br>s (IV)        | ~39.6%                         | [1]           |
| Lipid 88<br>(L88)  | Angptl3        | sgAngptl3_<br>SD | Mouse           | Intravenou<br>s (IV)        | ~64%                           | [1]           |
| Lipid 10<br>(L10)  | Angptl3        | sgAngptl3_<br>SA | Mouse           | Intravenou<br>s (IV)        | ~26.1%                         | [1]           |
| Lipid 10<br>(L10)  | Angptl3        | sgAngptl3_<br>SD | Mouse           | Intravenou<br>s (IV)        | ~47.5%                         | [1]           |

## **Immune Cell Transfection**

For vaccine applications, efficient transfection of immune cells is crucial.

Table 4: Comparison of In Vivo T-cell Transfection Efficiency in Spleen



| lonizable<br>Lipid  | Reporter<br>Gene | Animal<br>Model | Administr<br>ation<br>Route | Time<br>Point | T-cell<br>Transfecti<br>on<br>Efficiency | Referenc<br>e |
|---------------------|------------------|-----------------|-----------------------------|---------------|------------------------------------------|---------------|
| Lipid 88<br>(LNP88) | tdTomato         | Mouse           | Not<br>Specified            | Day 7         | 1-2 fold<br>higher than<br>ALC-0315      | [2]           |
| ALC-0315            | tdTomato         | Mouse           | Not<br>Specified            | Day 7         | Lower than<br>LNP88                      | [2]           |
| Lipid 88<br>(LNP88) | tdTomato         | Mouse           | Not<br>Specified            | Day 15        | Comparabl<br>e to ALC-<br>0315           | [2]           |
| ALC-0315            | tdTomato         | Mouse           | Not<br>Specified            | Day 15        | Comparabl<br>e to LNP88                  | [2]           |

# **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

## **LNP Formulation**

The formulation of LNPs is a critical step that determines the physicochemical properties and biological activity of the nanoparticles. A study by G-Y. Kim et al. (2023) describes the formulation of LNP88.[2][3]

Workflow for LNP Formulation









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. In vivo base editing of Angptl3 via lipid nanoparticles to treat cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]



- 2. pnas.org [pnas.org]
- 3. Monovalent SARS-COV-2 mRNA vaccine using optimal UTRs and LNPs is highly immunogenic and broadly protective against Omicron variants PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Peer-reviewed studies validating the use of Lipid 88].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576555#peer-reviewed-studies-validating-the-use-of-lipid-88]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com